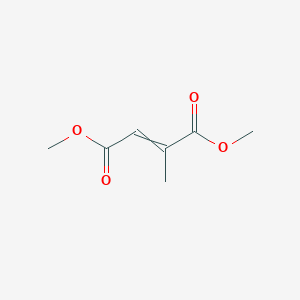

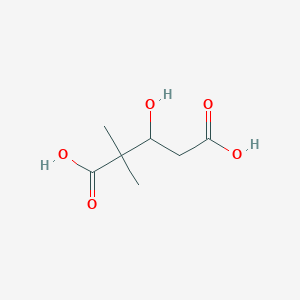

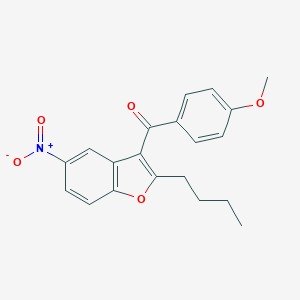

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

カタログ番号 B031602

CAS番号:

141627-42-1

分子量: 353.4 g/mol

InChIキー: WYALRXZJYXWYGR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

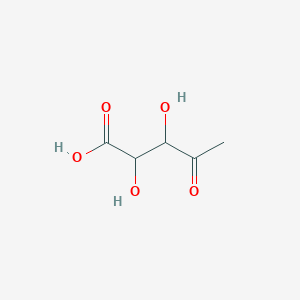

- (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a chemical compound with several applications in pharmaceutical and biochemical research. It is known for its role as an intermediate in the synthesis of various drugs and compounds.

Synthesis Analysis

- A practical synthesis approach involves converting commercially available 4-nitrophenol into 2-butyl-5-nitrobenzofuran, which upon further acylation and deprotection of the methyl group gives the desired compound (Raja Gopal et al., 2012).

- Another method includes microwave-assisted synthesis using a Pd-Cu catalyzed Sonogashira coupling reaction, which is efficient and rapid, reducing synthesis time and effort (Parmar et al., 2018).

Molecular Structure Analysis

- The molecular structure has been characterized spectroscopically and through X-ray diffraction studies in various researches. These analyses provide insights into the compound's crystal and molecular structure, essential for understanding its chemical behavior and interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

- This compound is involved in various chemical reactions, including bromination, nitration, and oxidation processes, as demonstrated in studies of related benzofuran derivatives (Hishmat & Rahman, 1973).

- Its reactivity and interaction with other molecules can be analyzed using computational methods like density functional theory (DFT), providing insights into its chemical properties (Shahana & Yardily, 2020).

科学的研究の応用

1. Synthesis of Dronedarone Hydrochloride

- Summary of Application: “(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone” is a key intermediate in the preparation of Dronedarone Hydrochloride , an anti-arrhythmic drug used for the treatment of atrial fibrillation and atrial flutter in patients who have suffered cardiac arrhythmias .

- Methods of Application: The commercially available 4-nitrophenol is converted in five steps to 2-butyl-5-nitrobenzofuran which upon Friedel–Crafts acylation with 4-methoxybenzoyl chloride followed by deprotection of the methyl group gives the desired compound .

- Results or Outcomes: The synthesis process provides a practical method for the production of Dronedarone Hydrochloride, a drug used in the treatment of heart conditions .

2. Preparation of Heterocyclic Benzofuran Carboxamides

Safety And Hazards

特性

IUPAC Name |

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-4-5-18-19(20(22)13-6-9-15(25-2)10-7-13)16-12-14(21(23)24)8-11-17(16)26-18/h6-12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYALRXZJYXWYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626718 | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | |

CAS RN |

141627-42-1 | |

| Record name | 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141627-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)(4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

59.8 ml (0.50 mole) of tin tetrachloride are added gradually to a solution of 44.5 g (0.2 mole) of 2-n-butyl 5-nitro benzofuran and 44.3 g (0.26 mole) of anisoyl chloride in 308 ml of dichloroethane. The temperature is maintained at 23° C. and stirring is continued for 24 hours. The mixture is poured onto 770 ml of ice-water and extracted 3 times with 150 ml of dichloroethane. The solution is washed with water, 5% sodium hydrogen carbonate solution and again with water. It is evaporated to dryness and the product thus obtained crystallizes rapidly [purity on high performance liquid chromatography (HPLC): 91.69%]. It is recrystallized from 250 ml of isopropanol and 59 g of 2-n-butyl 3-(4-methoxy benzoyl) 5-nitro benzofuran are thus obtained.

[Compound]

Name

ice water

Quantity

770 mL

Type

reactant

Reaction Step Two

Synthesis routes and methods II

Procedure details

O-4-nitrophenylhydroxylamine (100 mg), was suspended in 0.5 ml acetic acid and 1-(4-methoxyphenyl)-heptane-1,3-dione was added. The mixture was stirred at 70° C. for 3 h and then at 100° C. for an additional 14 h. The mixture was cooled to room temperature and the solvent evaporated under vacuum. Yield 70% of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran.

Name

1-(4-methoxyphenyl)-heptane-1,3-dione

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

70%

Synthesis routes and methods III

Procedure details

reaction of 2-butyl-5-nitrobenzofuran with anisoyl chloride in the presence of tin tetrachloride according to the conditions of the Friedel-Crafts reaction and hydrolysis to form 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran,

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。